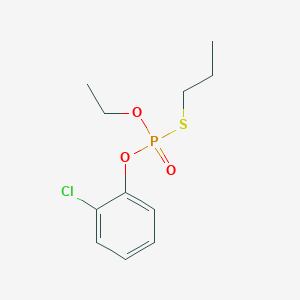

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate

概要

説明

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate is a major and new photoproduct of profenofos . Profenofos is a detectable insecticide in the environment with strong toxicity to non-targeted organisms .

Synthesis Analysis

The synthesis of profenofos, which is closely related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, can be achieved by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .Molecular Structure Analysis

The basic structure of an organophosphorus pesticide like profenofos includes an ethyl group ®, a thio-propyl group (R’), and an O-(4-bromo-2-chlorophenyl) group (X) . The double-bonded oxygen can be replaced by sulfur to generate other structures .Physical And Chemical Properties Analysis

Profenofos is a liquid with a pale yellow to amber color and a garlic-like odor . It has a molar mass of 373.63 g·mol−1 .科学的研究の応用

Metabolism and Bioactivation

- Prothiofos, a compound related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, has been studied for its metabolism in rats. It is absorbed rapidly from the small intestine and metabolized into various compounds, such as 2,4-dichlorophenol and O-2,4-dichlorophenyl O-ethyl hydrogen phosphorothioate (Ueyama & Takase, 1980).

- Certain phosphorothiolate pesticides, including those with S-propyl groups, are converted into more potent acetylcholinesterase inhibitors through oxidative bioactivation. This process is stereospecific and varies with different chiral isomers of the compounds (Wing, Glickman & Casida, 1983).

Analytical Applications

- Prothiofos can be used as a membrane solvent to create a histamine-sensitive membrane electrode. This application is valuable in determining histamine release from mast cells, providing an analytical tool for biological and medical research (Katsu & Hirodo, 1999).

Agricultural Applications

- O,O-diaryl S-ethyl phosphorothioates, closely related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, have been synthesized and tested for their fungitoxic properties against various plant pathogens. These compounds, including S-ethyl O,O-bis(2, 4,5-trichlorophenyl) phosphorothioate, exhibit high activity against a range of species, demonstrating their potential as agricultural fungicides (Gupta & Roy, 1984).

Environmental Impact

- The environmental fate and impact of similar organophosphorus compounds, including their effects on microbial activities in soil and aquatic ecosystems, have been extensively studied. These studies help in understanding the ecological consequences of using such chemicals in agriculture and pest control (Tu, 1970).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3PS/c1-3-9-17-16(13,14-4-2)15-11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWJOQGOFQVVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)